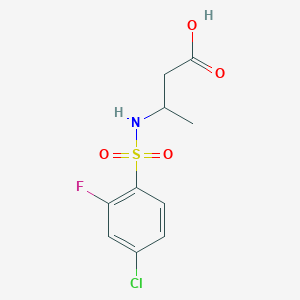

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid

Description

Properties

IUPAC Name |

3-[(4-chloro-2-fluorophenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO4S/c1-6(4-10(14)15)13-18(16,17)9-3-2-7(11)5-8(9)12/h2-3,5-6,13H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQIKMIQQQULKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NS(=O)(=O)C1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with butanoic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, handling of reagents, and purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamido-Substituted Butanoic Acid Derivatives

Compound A : 4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic Acid

- Molecular Formula : C₁₂H₁₂F₃N₂O₅S

- Molecular Weight : 368.30 g/mol

- Key Features: A trifluoromethyl (-CF₃) group replaces the chloro-fluoro substituents on the benzene ring, increasing lipophilicity and metabolic stability . Compared to the target compound, this analog’s -CF₃ group could lead to stronger electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.

Compound B : (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid

- Molecular Formula: C₁₂H₁₇NO₄S

- Molecular Weight : 271.34 g/mol

- CAS : 17360-25-7

- The stereospecific (2S) configuration and 3-methyl branch on the butanoic acid chain may influence pharmacokinetic properties, such as absorption and half-life. The absence of halogen substituents results in lower molecular weight (271.34 vs. 306.71 g/mol), which could improve solubility but reduce membrane permeability.

Phenoxy-Substituted Butanoic Acid Derivatives (Non-Sulfonamido)

Compound C : 2-(4-Chlorophenoxy)butanoic Acid

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.65 g/mol

- CAS : 25140-78-7

- Key Features: Replaces the sulfonamido group with a phenoxy (-O-) linker, reducing hydrogen-bonding capacity and altering biological targets. The 4-chloro substituent retains halogen-based hydrophobicity but lacks the electronic effects of fluorine. Commonly used in agrochemicals (e.g., herbicides) due to structural similarity to auxin-like compounds.

Compound D : 2-(4-Bromophenoxy)butanoic Acid

Structural and Functional Comparison Table

Biological Activity

3-(4-chloro-2-fluorobenzenesulfonamido)butanoic acid is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a butanoic acid backbone, with a chloro and a fluorine substituent on the aromatic ring. This unique structure contributes to its biological activity.

Chemical Formula: C₉H₈ClFNO₃S

Molecular Weight: 251.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of their natural substrates. This can lead to altered metabolic pathways.

- Receptor Modulation: The compound may act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that the compound exhibits several pharmacological activities:

- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antibacterial properties. The presence of the sulfonamide group is critical for this activity.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Antidiabetic Potential: Preliminary studies suggest that it could influence glucose metabolism, though further research is needed to establish its efficacy.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antidiabetic | Improvement in glucose tolerance |

Case Studies

Several studies have explored the biological effects of this compound:

- Case Study 1: A study investigated its antibacterial properties against Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential for development as an antibiotic agent.

- Case Study 2: In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential role as an anti-inflammatory drug.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Synthesis Optimization: New synthetic routes have been developed to increase yield and purity, which is crucial for pharmacological studies.

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the aromatic ring can significantly enhance antibacterial potency while reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.